molecular formula C24H21NO5 B3101207 N-Fmoc-3-hydroxy-DL-phenylalanine CAS No. 138775-49-2

N-Fmoc-3-hydroxy-DL-phenylalanine

Cat. No. B3101207
CAS RN: 138775-49-2
M. Wt: 403.4 g/mol
InChI Key: QTAKQPPYEQCJTJ-UHFFFAOYSA-N
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Description

“N-Fmoc-3-hydroxy-D-phenylalanine” is a compound with the CAS Number: 1217724-28-1 . It has a molecular weight of 403.43 and is a solid in physical form . It is used for research and development purposes .


Molecular Structure Analysis

The InChI code for “N-Fmoc-3-hydroxy-D-phenylalanine” is 1S/C24H21NO5/c26-16-7-5-6-15 (12-16)13-22 (23 (27)28)25-24 (29)30-14-21-19-10-3-1-8-17 (19)18-9-2-4-11-20 (18)21/h1-12,21-22,26H,13-14H2, (H,25,29) (H,27,28)/t22-/m1/s1 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“N-Fmoc-3-hydroxy-D-phenylalanine” is a solid in physical form . It has a molecular weight of 403.43 .

Scientific Research Applications

Hydrogel Formation

N-Fmoc-3-hydroxy-DL-phenylalanine plays a crucial role in the formation of hydrogels . Hydrogels of low molecular weight molecules are important in biomedical applications . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of FmocF to gel formation is described . We found that the collective action of different non-covalent interactions play a role in making FmocF hydrogel .

Drug Release Model

The compound has been used to propose a model for drug release from FmocF hydrogel . This could have significant implications for the development of controlled drug delivery systems.

Self-Assembly

N-Fmoc-3-hydroxy-DL-phenylalanine has been found to self-assemble into supramolecular nanostructures under aqueous conditions with subsequent hydrogel formation . This property is being actively explored for the fabrication of various biofunctional materials .

Influence on Nanostructure Morphology

The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by -methyl-L-phenylalanine have a marked α α influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .

Fabrication of Biofunctional Materials

Supramolecular nanostructures, which consist of self-assembling peptide derivatives, have attracted rapidly increasing attention for the fabrication of various biofunctional materials .

Synthesis of Analogues

N-Fmoc-3-hydroxy-DL-phenylalanine has been used in the synthesis of six analogues of the series K, in which the acetyl group at the N-terminus is replaced by aromatic portions .

Safety and Hazards

“N-Fmoc-3-hydroxy-DL-phenylalanine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Fmoc-dipeptides, such as Fmoc-phenylalanine-valine (Fmoc-FV), have been studied for their potential in 3D cell culture . The structural and biological properties of Fmoc-dipeptide hydrogels can affect their applications in 3D cell culture and regenerative medicine .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-hydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c26-16-7-5-6-15(12-16)13-22(23(27)28)25-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAKQPPYEQCJTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Fmoc-3-hydroxy-DL-phenylalanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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